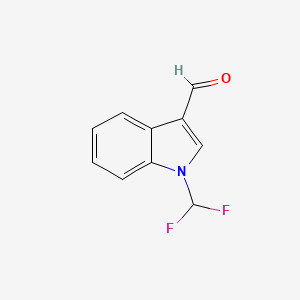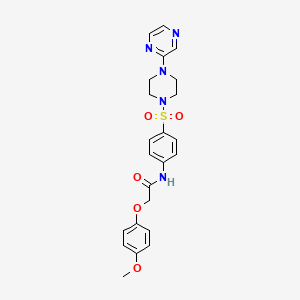
N-Phenyl-3-(prop-2-enoylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-3-(prop-2-enoylamino)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that is structurally similar to the psychoactive compound, THC. It was first synthesized in 2013 and has gained popularity as a research chemical for its potential applications in scientific research.
Mécanisme D'action
N-Phenyl-3-(prop-2-enoylamino)butanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes, such as pain sensation, mood, appetite, and immune function. It produces its effects by binding to these receptors and activating them, leading to the release of neurotransmitters and other signaling molecules.
Biochemical and physiological effects:
N-Phenyl-3-(prop-2-enoylamino)butanamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and altered perception. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Phenyl-3-(prop-2-enoylamino)butanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for more precise and targeted studies of the endocannabinoid system. However, one of the limitations of using N-Phenyl-3-(prop-2-enoylamino)butanamide is its potential to produce unpredictable and potentially harmful side effects, which must be carefully monitored and controlled.
Orientations Futures
There are many potential future directions for research on N-Phenyl-3-(prop-2-enoylamino)butanamide, including investigating its potential therapeutic applications in the treatment of various medical conditions, such as chronic pain, anxiety, and depression. Additionally, further studies are needed to better understand its mechanism of action and its effects on various physiological processes, as well as its potential for abuse and addiction.
Méthodes De Synthèse
N-Phenyl-3-(prop-2-enoylamino)butanamide is synthesized through a multi-step process that involves the reaction of 5-fluoro-ADB with 2-butenoic acid, followed by the addition of N-phenyl-1,3-propanediamine. The final product is purified through chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-Phenyl-3-(prop-2-enoylamino)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has also been used to investigate the potential therapeutic effects of cannabinoids in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.
Propriétés
IUPAC Name |
N-phenyl-3-(prop-2-enoylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-12(16)14-10(2)9-13(17)15-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBKWKCZUVTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-3-(prop-2-enoylamino)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol](/img/structure/B2445647.png)



![spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one](/img/structure/B2445656.png)
![3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2445657.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide](/img/structure/B2445663.png)

![5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2445666.png)
![2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2445668.png)
![6-Methyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2445669.png)
